Cas no 1892008-48-8 (tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate)

tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate
- 1892008-48-8
- EN300-1881890
- tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate
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- インチ: 1S/C17H26N2O2/c1-16(2,3)21-15(20)19-14-8-6-13(7-9-14)17(12-18)10-4-5-11-17/h6-9H,4-5,10-12,18H2,1-3H3,(H,19,20)
- InChIKey: ZCIZYGQPNFLWEY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1)C1(CN)CCCC1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 290.199428076g/mol
- どういたいしつりょう: 290.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881890-1.0g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1881890-0.5g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 0.5g |
$548.0 | 2023-09-18 | ||
Enamine | EN300-1881890-5g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 5g |
$1654.0 | 2023-09-18 | ||
Enamine | EN300-1881890-10g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 10g |
$2454.0 | 2023-09-18 | ||
Enamine | EN300-1881890-0.1g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 0.1g |
$502.0 | 2023-09-18 | ||
Enamine | EN300-1881890-2.5g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 2.5g |
$1118.0 | 2023-09-18 | ||
Enamine | EN300-1881890-5.0g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1881890-0.25g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 0.25g |
$525.0 | 2023-09-18 | ||
Enamine | EN300-1881890-10.0g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1881890-0.05g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 0.05g |
$480.0 | 2023-09-18 |
tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate (CAS No. 1892008-48-8)
Tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate, with the chemical formula corresponding to its CAS number 1892008-48-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their stability and reactivity. The structural features of this molecule, particularly the presence of a tert-butyl group and a cyclopentylphenyl moiety, contribute to its unique chemical properties and potential biological activities.
The tert-butyl group, a well-known branched alkyl group, is often incorporated into organic molecules to enhance their lipophilicity and metabolic stability. This feature makes it particularly valuable in drug design, where optimizing pharmacokinetic profiles is crucial for achieving therapeutic efficacy. In contrast, the 4-1-(aminomethyl)cyclopentylphenyl part of the molecule introduces a more complex aromatic system that can interact with biological targets in diverse ways. The cyclopentyl ring provides a rigid scaffold, while the phenyl ring and the amine functionality offer opportunities for hydrogen bonding and other non-covalent interactions with proteins or nucleic acids.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential applications of this compound more effectively. Studies have suggested that the combination of the tert-butyl and cyclopentylphenyl groups may confer favorable properties for drug delivery systems, such as improved solubility and reduced toxicity. Additionally, the presence of an amine group opens up possibilities for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
In the realm of medicinal chemistry, carbamates have been extensively studied due to their role as bioisosteres of other functional groups. The carbamate linkage itself can mimic other pharmacophoric elements, such as esters or amides, while offering distinct advantages in terms of stability and reactivity. For instance, carbamates are known to be resistant to hydrolysis under physiological conditions, which can be advantageous for designing long-acting drugs. The N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate moiety in this compound may thus serve as a versatile building block for developing novel therapeutic agents.
One particularly intriguing aspect of this compound is its potential as an intermediate in the synthesis of more complex molecules. The tert-butyl group can be easily removed under specific conditions, allowing access to the underlying 4-1-(aminomethyl)cyclopentylphenyl scaffold. This flexibility is highly valuable in synthetic chemistry, where intermediates often need to be modified multiple times before reaching the final product. Furthermore, the amine functionality can participate in further reactions, such as coupling with carboxylic acids via amide bond formation, expanding the synthetic possibilities.
From a biological perspective, preliminary studies have hinted at possible interactions between this compound and certain enzymes or receptors. The rigid structure provided by the cyclopentylphenyl moiety could facilitate precise binding to target proteins, while the amine group may engage in hydrogen bonding or ionic interactions. Such interactions are critical for modulating biological pathways and could make this compound a promising candidate for drug development. However, further experimental validation is necessary to fully elucidate its pharmacological properties.
The synthesis of tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate itself presents an interesting challenge due to its complex structure. Traditional synthetic routes might involve multi-step processes that require careful optimization to ensure high yields and purity. Advances in catalytic methods and flow chemistry have made it possible to streamline some of these processes, reducing reaction times and improving scalability. These innovations are particularly relevant in industrial settings where cost-effectiveness and reproducibility are paramount.
As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow. The ability to modify its structure while retaining key functional elements makes it a valuable tool for medicinal chemists seeking to develop innovative therapeutics. Whether used as an intermediate or as a starting point for further derivatization, tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate represents a fascinating example of how structural complexity can be leveraged to create molecules with potential therapeutic value.
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